For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-(9-Acridinyl)maleimide (NAM)
N-(9-Acridinyl)maleimide (NAM) is a heterocyclic aromatic compound that serves as a highly valuable fluorescent reagent in biological and chemical research. It is specifically designed for the sensitive detection and quantification of thiol-containing molecules. This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and key experimental protocols.
Chemical Structure and Properties
N-(9-Acridinyl)maleimide's structure is a combination of two key functional moieties: a planar, tricyclic acridine (B1665455) ring system and a reactive maleimide (B117702) group. The acridine portion is a well-known fluorophore, while the maleimide group provides specific reactivity towards sulfhydryl (thiol) groups.
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IUPAC Name: 1-(acridin-9-yl)pyrrole-2,5-dione[1]
The compound is characterized as a light yellow to yellow solid powder.[4]
Table 1: Physicochemical Properties of N-(9-Acridinyl)maleimide
| Property | Value | Source |
| Molecular Weight | 274.27 g/mol | [1][2] |
| Exact Mass | 274.074 g/mol | [4] |
| Melting Point | 188-190 °C | [2][3] |
| Boiling Point | 508.2 °C at 760 mmHg | [2][3] |
| Density | 1.43 g/cm³ | [2][3] |
| Appearance | Light yellow to yellow solid powder | [4] |
| Solubility | Soluble in DMSO, Chloroform, Methanol | [3][5][6] |
| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years) | [4] |
| In Solvent: -80°C (6 months), -20°C (1 month) | [4][5][7] | |
| Safety | Irritating to eyes, respiratory system, and skin | [2] |
Table 2: Fluorescent Properties of N-(9-Acridinyl)maleimide-Thiol Adducts
| Property | Wavelength (nm) | Source |
| Excitation (Ex) | ~344-355 nm | [7] |
| Emission (Em) | ~454-465 nm (Strong Blue Fluorescence) | [5][7] |
Reactivity and "Turn-On" Fluorescence Mechanism
The primary utility of NAM stems from its specific reaction with thiols and the resulting change in its fluorescent properties.
Thiol-Maleimide Conjugation The maleimide group of NAM reacts selectively with the sulfhydryl group of a thiol (e.g., the side chain of a cysteine residue in a protein) via a Michael addition reaction.[8][9] This reaction forms a stable covalent thioether bond. The reaction is highly efficient and proceeds rapidly under mild conditions, typically at a neutral or slightly basic pH (7.0-7.5).
Fluorescence Mechanism A key feature of NAM is its "turn-on" fluorescence. In its unreacted state, NAM exhibits minimal to no fluorescence.[4][5][7] Upon conjugation with a thiol, the resulting thioether adduct becomes strongly fluorescent, emitting a bright blue light.[5][10][11] This property is highly advantageous as it allows for the detection of thiols with a high signal-to-noise ratio, often without needing to remove the unreacted probe.[12] The fluorescence of the maleimide itself is quenched, but this quenching is relieved upon reaction with a thiol.[13]
It is important to note that the thiol-maleimide linkage can be susceptible to hydrolysis or a retro-Michael reaction, which can lead to reversibility, though it is generally considered stable.[8][14][15]
Caption: Reaction pathway of NAM with a thiol-containing molecule.
Experimental Protocols
A. Synthesis of N-(9-Acridinyl)maleimide
A documented method for synthesizing NAM involves the reaction of 9-aminoacridine (B1665356) with maleic anhydride. The process proceeds through a dehydrative cyclization step, often facilitated by polyphosphoric acid, to yield the final product.[10][11][16]
B. General Protocol for Protein Labeling with NAM
This protocol provides a general workflow for conjugating NAM to cysteine residues in proteins. Optimization is often required for specific proteins and applications.
1. Reagent Preparation:
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Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer).
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NAM Stock Solution: Prepare a 10 mM stock solution of NAM in anhydrous DMSO or DMF. Warm the vial to room temperature before opening and vortex to ensure the compound is fully dissolved.[17] Store unused stock solution protected from light at -20°C for up to one month.[5]
2. (Optional) Reduction of Disulfide Bonds:
-
To label cysteine residues involved in disulfide bonds, the protein must first be reduced.
-
Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.
-
Incubate for 20-30 minutes at room temperature. It is recommended to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[17]
-
Note: If using DTT, it must be removed prior to adding NAM, as it will react with the maleimide. TCEP does not need to be removed.
3. Conjugation Reaction:
-
Add the NAM stock solution to the protein solution to achieve a final molar ratio of dye-to-protein between 10:1 and 20:1. This ratio should be optimized for each specific protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Purification of the Conjugate:
-
Remove unreacted NAM by size-exclusion chromatography (e.g., using a Sephadex G-25 column), dialysis, or other suitable purification methods.[17]
5. Characterization:
-
Determine the degree of labeling (moles of NAM per mole of protein) by measuring the absorbance of the protein (typically at 280 nm) and the acridine dye at its absorbance maximum.
Caption: Flowchart of a typical protein labeling experiment using NAM.
Applications in Research and Development
The unique properties of N-(9-Acridinyl)maleimide make it a versatile tool for various applications:
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Fluorometric Analysis: It is widely used for the sensitive quantification of low molecular weight thiols, such as cysteine and glutathione, in biological samples.[4][5][7]
-
HPLC Labeling: NAM serves as a pre-column derivatization reagent for the fluorescent detection of thiol-containing compounds in High-Performance Liquid Chromatography (HPLC).[3]
-
Protein Labeling and Conjugation: It is used to fluorescently label proteins at specific cysteine residues. This is crucial for studying protein structure, function, and interactions, as well as for creating antibody-drug conjugates (ADCs) and other bioconjugates.[8][13]
Safety and Handling
-
Hazards: N-(9-Acridinyl)maleimide is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[1][2]
-
Precautions: Standard laboratory safety precautions should be taken. Wear suitable protective clothing, gloves, and eye/face protection.[2] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[2]
-
Storage: The compound should be stored protected from light.[4][5] Recommended storage for the solid powder is at 2-8°C or -20°C for long-term stability.[2][3] Solutions in organic solvents should be stored at -20°C or -80°C and used within one to six months.[5][7]
References
- 1. N-(9-Acridinyl)maleimide | C17H10N2O2 | CID 3016496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(9-Acridinyl)maleimide (NAM) | CAS 49759-20-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Cas 49759-20-8,NAM | lookchem [lookchem.com]
- 4. N-(9-Acridinyl)maleimide I CAS#: 49759-20-8 I fluorescent thiol reagent I InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - BG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of N-(9-Acridiny) maleimide, a Fluorometrical Reagent for Thiol Compounds [jstage.jst.go.jp]
- 17. biotium.com [biotium.com]
